2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol
Description
2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a synthetic phenolic compound characterized by a methoxy group at position 2, a pyrrolidinylcarbothioyl group at position 4, and a hydroxyl group on the aromatic ring. The pyrrolidinylcarbothioyl moiety introduces a sulfur-containing heterocyclic substituent, distinguishing it from naturally occurring methoxyphenols like eugenol or isoeugenol. This article focuses on comparing its structural and functional attributes with these related compounds.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
(4-hydroxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C12H15NO2S/c1-15-11-8-9(4-5-10(11)14)12(16)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
QQMDTPUGUVQTBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the reaction of 2-methoxyphenol with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The methoxy and pyrrolidinylcarbothioyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require specific catalysts and solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: The compound can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
2-Methoxy-4-(2-propenyl)phenol (Eugenol)
- Structure : Features a 2-propenyl (allyl) group at position 4.
- Biological Activity: Antiviral: Inhibits HSV-1 and HSV-2 with IC50 values of 25.6 mg mL<sup>-1</sup> and 16.2 mg mL<sup>-1</sup>, respectively . At 150 μg/mL, it shows 38.5% inhibition against HSV-2 but only 18.5% against human coronavirus 229E . Antioxidant/Cytotoxicity: Generates radicals in alkaline conditions (optimal pH 9.5), scavenged by ascorbate and β-carotene. Exhibits cytotoxicity at millimolar concentrations (e.g., 100 mM) against human salivary gland and oral carcinoma cells .
- Safety: Non-cytotoxic up to 250 mg/mL in cell cultures .
2-Methoxy-4-(1-propenyl)phenol (Isoeugenol)
- Structure : Contains a 1-propenyl group (Z or E isomer) at position 4.
- Applications: Found in lignin-derived bio-oils, where its unsaturated C=C bonds contribute to fuel instability. Pyrolysis with catalysts reduces its concentration, improving fuel quality . (Z)-Isoeugenol (CAS 5912-86-7) is identified as a metabolite in fruit physiological processes .
Key Structural Difference: The propenyl group’s position (2- vs. 1-) impacts bioactivity and stability. Eugenol’s allyl group enhances antiviral potency, while isoeugenol’s propenyl group influences fuel applications.
Schiff Base Derivatives
2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol
- Structure: A Schiff base synthesized from vanillin and p-anisidine, featuring an iminomethyl group at position 4.
- Properties: Stability: Characterized via FTIR and GC-MS, showing robust chemical stability .
Comparison: The iminomethyl group introduces nitrogen-based reactivity, contrasting with sulfur-containing pyrrolidinylcarbothioyl derivatives.
Methoxy-Substituted Phenolics in Bio-Oils
Compounds like 2-methoxy-4-methyl-phenol and 2-methoxy-4-vinylphenol are abundant in lignin-derived bio-oils, constituting ~37% of total phenolic content . Unlike 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol, these lack heterocyclic substituents but share methoxy and hydroxyl groups, contributing to antioxidant and antimicrobial activities. For example, 2-methoxy-4-vinylphenol is removed during catalytic pyrolysis to improve fuel stability .
Antioxidant and Cytotoxic Activities
Mechanistic Insight: Eugenol’s allyl group enhances radical generation, while dimerization (e.g., bis-eugenol) reduces reactivity and cytotoxicity .
Data Tables
Table 1. Antiviral Activity of Propenyl-Substituted Phenolics
Table 2. Structural Impact on Fuel Stability
Biological Activity
2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol features a methoxy group and a pyrrolidinylcarbothioyl moiety attached to a phenolic ring. This unique structure contributes to its biological activity, influencing interactions with various biological targets.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of phenolic compounds similar to 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol. For instance, derivatives of methoxyphenols have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways. A notable study demonstrated that related compounds exhibited higher anti-inflammatory activity than standard drugs like diclofenac, indicating a promising therapeutic potential for inflammatory diseases .
Anticancer Effects
Research has indicated that 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol may possess anticancer properties. In vitro studies have shown that phenolic compounds can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For example, similar compounds have been reported to reduce cell viability in pancreatic cancer cell lines by inhibiting key proteins involved in cell growth and migration .
The mechanisms underlying the biological activities of 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol include:
- Inhibition of Cell Proliferation : The compound has been shown to downregulate proteins such as PCNA (Proliferating Cell Nuclear Antigen), which is crucial for DNA replication and repair.
- Suppression of Migration : By inhibiting Focal Adhesion Kinase (FAK) and AKT phosphorylation, the compound can effectively reduce the migratory capabilities of cancer cells, which is vital for metastasis prevention .
- Modulation of Inflammatory Pathways : Similar phenolic compounds have been documented to attenuate the expression of inflammatory mediators, suggesting that 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol may also exert its effects through modulation of signaling pathways involved in inflammation.
Case Studies
- Pancreatic Cancer Study : A study involving pancreatic cancer cell lines Panc-1 and SNU-213 demonstrated that treatment with phenolic compounds led to significant reductions in cell viability and migration, supporting the potential use of these compounds in cancer therapy .
- Anti-inflammatory Assays : In vitro assays using heat-induced protein denaturation techniques showed that derivatives related to 2-Methoxy-4-(1-pyrrolidinylcarbothioyl)phenol exhibited superior anti-inflammatory activity compared to established anti-inflammatory drugs .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
